molecular formula C7H12F3NO B13330299 3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol

3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13330299
M. Wt: 183.17 g/mol
InChI Key: ZPEVOAXYFQBOAD-UHFFFAOYSA-N
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Description

3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a cyclopropylmethyl group attached to an amino group, along with a trifluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclopropylmethylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoropropanol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethyl ketone, while reduction could produce cyclopropylmethyl alcohol.

Scientific Research Applications

3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylmethyl group may enhance binding affinity, while the trifluoropropanol moiety can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-hydroxymethylcyclobutane: This compound shares a similar cyclopropylmethyl structure but differs in the hydroxymethyl group.

    Cyclopropyl-containing peptide-derived compounds: These compounds also feature cyclopropyl groups and are studied for their biological activities.

Uniqueness

3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

3-(cyclopropylmethylamino)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)4-11-3-5-1-2-5/h5-6,11-12H,1-4H2

InChI Key

ZPEVOAXYFQBOAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC(C(F)(F)F)O

Origin of Product

United States

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